molecular formula C16H12F2N2S B2458642 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole CAS No. 863001-57-4

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole

Cat. No. B2458642
M. Wt: 302.34
InChI Key: YBSQBOBNTBDEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole, also known as DIBT, is a small molecule compound that has gained attention in scientific research due to its potential as a therapeutic agent. DIBT belongs to the class of benzothiazole derivatives, which have been found to exhibit various biological activities such as anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Antiproliferative and Antimicrobial Applications

The synthesis and structural analysis of Schiff bases derived from some 1,3,4-thiadiazole compounds have shown significant antiproliferative and antimicrobial properties. These compounds exhibit cytotoxicity against cancer cell lines, such as PC-3 and MDA-MB-231, and antimicrobial activity against S. epidermidis, highlighting their potential in chemotherapy and as antimicrobial agents (Gür et al., 2020).

Anti-inflammatory and Psychotropic Activities

N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have been synthesized and characterized for their psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some antimicrobial action, suggesting their utility in treating various disorders (Zablotskaya et al., 2013).

Antifungal Potency

The synthesis of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-iums salts as potential antifungal agents against plant pathogenic fungi showcases their medium to high activity, with some compounds displaying higher activity than natural model compounds and positive drugs like thiabendazole and azoxystrobin. This research indicates the potential of these compounds in developing new antifungal agents (Zhu et al., 2016).

Novel Synthesis Approaches

Research into novel synthesis methods, such as the BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline, highlights innovative approaches to creating derivatives of isoquinoline, which could expand the application possibilities of these compounds in medicinal chemistry and drug development (Chang et al., 2010).

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2S/c17-12-7-13(18)15-14(8-12)21-16(19-15)20-6-5-10-3-1-2-4-11(10)9-20/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSQBOBNTBDEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole

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